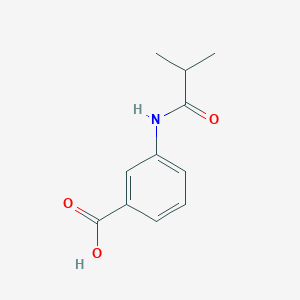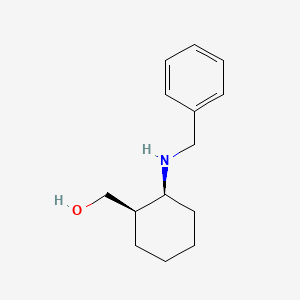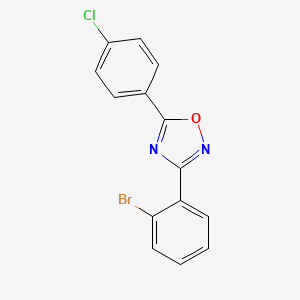
3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves the condensation of hydrazides with carboxylic acids or their derivatives, often requiring catalysts or specific reaction conditions to achieve the desired oxadiazole core. For instance, a class of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives was prepared through the dehydration of diarylhydrazide, achieving yields up to 78.9% under optimized reaction conditions (Liu Yu et al., 2006).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by X-ray crystallography, revealing details about bond lengths, angles, and overall crystal system. For example, the crystalline structure of a related compound, 2-(3'-Bromoanilino)-5-[5'-amino-1'-(4''-chlorophenyl)-1',2',3'-triazol-4'-yl]-1,3,4-thiodiazole, was determined to be in the triclinic system, illustrating the precise geometric parameters that define the molecular architecture of these compounds (Zy Zhang et al., 1996).
Chemical Reactions and Properties
1,3,4-oxadiazole derivatives participate in various chemical reactions, including substitution and cyclization, which are crucial for modifying their chemical properties for specific applications. The synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives highlight the chemical versatility and potential pharmacological relevance of these compounds (A. Husain & M. Sarafroz, 2008).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and substitution patterns. These properties are essential for understanding the compound's stability, reactivity, and suitability for various applications.
Chemical Properties Analysis
1,3,4-oxadiazole derivatives exhibit a range of chemical properties, including photoluminescent and electrochemical characteristics, which are studied through UV absorption and photoluminescence, as well as electrochemical synthesis and analysis. The electrochemical synthesis of 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazoles, for example, highlights the methodological advancements in synthesizing these compounds and exploring their chemical properties (S. Kumar & P. Srivastava, 2019).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Thermal Properties
- Compounds with a structure similar to 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole have been synthesized and evaluated for their antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The thermal stability and degradation kinetics of these compounds have also been investigated, highlighting their potential applications in fields requiring stable compounds under thermal stress (Arora et al., 2012).
Antimicrobial Activity
- Similar oxadiazole compounds have been studied for their antimicrobial properties. This includes the assessment of their toxicity towards brine shrimp (Artemia salina) and their effectiveness against various microbial species (Machado et al., 2005).
Heterocyclic Compounds Synthesis
- Research has been conducted on synthesizing new heterocyclic compounds based on 1,3,4-oxadiazole, including 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. This research is pivotal in developing new compounds with potentially useful properties for various applications (Abbas et al., 2017).
Anticoccidial Activity
- A study on the synthesis of oxadiazole derivatives explored their potential as anticoccidial agents. This research indicates the application of these compounds in veterinary medicine or agriculture (Mano et al., 1976).
Structural Analysis
- The structural properties of similar oxadiazole compounds have been examined, providing insights into their molecular configuration, which is essential for understanding their reactivity and potential applications in materials science or pharmaceuticals (Fun et al., 2010).
Apoptosis Induction and Anticancer Potential
- Oxadiazole compounds have been identified as potential apoptosis inducers, with activity against breast and colorectal cancer cell lines. This points towards their potential use in cancer research and therapy (Zhang et al., 2005).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is volatile, it could pose a risk of inhalation. If it is reactive, it could pose a risk of explosion or fire. Its toxicity could be assessed using in vitro and in vivo tests.
Zukünftige Richtungen
Future research on this compound could involve further studies of its synthesis, properties, and potential applications. For example, if it has biological activity, it could be developed as a pharmaceutical or agrochemical agent. If it has interesting physical or chemical properties, it could be used in materials science or other areas of chemistry.
Please note that this is a general analysis and the actual details would depend on the specific properties of the compound and the results of experimental studies. It’s also important to note that working with chemicals should always be done under the guidance of a trained professional and in accordance with all relevant safety regulations.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-12-4-2-1-3-11(12)13-17-14(19-18-13)9-5-7-10(16)8-6-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPFCJFMWDPDJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358028 |
Source


|
| Record name | 3-(2-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |
CAS RN |
425373-64-4 |
Source


|
| Record name | 3-(2-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




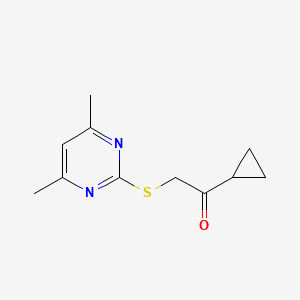

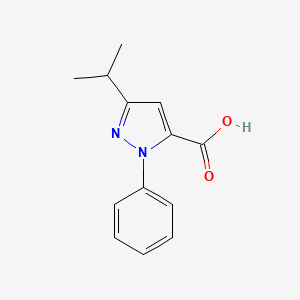

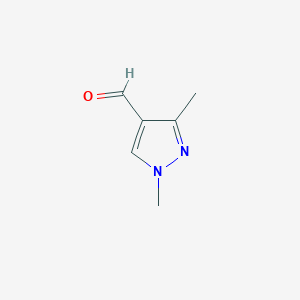
![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)
